3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Catalog No.
S2722488
CAS No.
338759-44-7
M.F
C17H14F4N4
M. Wt
350.321
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluorom...

CAS Number

338759-44-7

Product Name

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C17H14F4N4

Molecular Weight

350.321

InChI

InChI=1S/C17H14F4N4/c18-13-1-3-14(4-2-13)24-5-7-25(8-6-24)16-9-12(17(19,20)21)11-23-15(16)10-22/h1-4,9,11H,5-8H2

InChI Key

SRYMYXGAJGDPKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(N=CC(=C3)C(F)(F)F)C#N

solubility

not available

Biological Potential of Indole Derivatives

Summary of Application: Indole derivatives, which are structurally similar to your compound, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application: The methods of application for these compounds vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .

Results or Outcomes: The results have shown that indole derivatives have diverse biological activities and have significant potential for therapeutic applications .

Dopamine D4 Receptor Studies

Summary of Application: The compound 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine, which is an analogue of your compound, has been used for in vivo studies of the dopamine D4 receptor .

Methods of Application: This compound is synthesized and then used in biological studies to investigate the role and function of the dopamine D4 receptor .

Synthesis of Piperazines

Summary of Application: Piperazine derivatives, which share a similar structure with your compound, have been synthesized for various applications due to their wide range of biological and pharmaceutical activity .

Methods of Application: The synthesis of these compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Antitubercular Activity

Summary of Application: Indole derivatives, including a compound similar to yours, have shown potential antitubercular activity .

Results or Outcomes: Among the tested compounds, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) exhibited the best antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to interact with various biological targets. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetics.

The molecular formula of this compound is C14H12F4N4C_{14}H_{12}F_4N_4, and it has a molecular weight of 320.26 g/mol. Its structure can be represented by the SMILES notation: CC(=N)C1=CC(=C(C(=C1)C#N)F)F)N2CCN(C2)C(F)(F)F.

Typical for pyridines and piperazines, including:

  • Nucleophilic substitutions: The carbonitrile group can react with nucleophiles, potentially leading to the formation of amines or other derivatives.
  • Electrophilic aromatic substitutions: The aromatic rings may participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction reactions: The carbonitrile can be reduced to a primary amine under appropriate conditions.

  • Antidepressant effects: Due to the piperazine moiety, which is commonly found in many antidepressants.
  • Antipsychotic properties: Similar compounds have been utilized in treating schizophrenia and related disorders.
  • Potential as a ligand: It may act as a ligand for various receptors, including serotonin and dopamine receptors.

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves several steps:

  • Formation of the piperazine derivative: This can be achieved through the reaction of 4-fluorophenylpiperazine with appropriate electrophiles.
  • Introduction of the trifluoromethyl group: This may involve the use of trifluoroacetic acid or other fluorinating agents.
  • Cyclization to form the pyridine ring: This step might involve condensation reactions or cyclization techniques specific to pyridine synthesis.
  • Addition of the carbonitrile group: This can be done through nucleophilic substitution or direct cyanation methods.

The compound holds potential applications in various fields, including:

  • Pharmaceutical development: As a lead compound for developing new antidepressants or antipsychotics.
  • Research tools: In studies examining receptor interactions and signaling pathways involving serotonin or dopamine systems.
  • Chemical probes: For investigating biological processes influenced by piperazine derivatives.

Interaction studies involving 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile would focus on its affinity and selectivity towards specific receptors. Such studies could include:

  • Binding assays: To determine how well the compound binds to various neurotransmitter receptors.
  • Functional assays: To evaluate the biological responses elicited upon receptor activation by the compound.
  • In vivo studies: To assess the pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile. These include:

Compound NameStructureKey Features
1-(4-Fluorophenyl)piperazineStructureSimple piperazine derivative, used in antidepressants.
3-[4-(Trifluoromethylphenyl)piperazin-1-yl]pyridineStructureSimilar trifluoromethyl group; potential neuroactive properties.
1-(2-Fluorophenyl)piperazineStructureAnother fluorinated piperazine, used in various pharmacological studies.

Uniqueness

The unique combination of the trifluoromethyl group and the specific arrangement of the piperazine and pyridine rings distinguishes 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile from other similar compounds. This configuration may enhance its binding affinity and selectivity for certain biological targets compared to its analogs.

XLogP3

3.6

Dates

Last modified: 04-15-2024

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